2-Oleoxyphenethyl phosphocholin

Anticancer Potency Colorectal Cancer Lung Cancer

2-Oleoxyphenethyl phosphocholin (Compound 1b, CAS: 2170888-41-0) is a synthetic phenethyl-based antitumor phospholipid and a structural analog of edelfosine. It is primarily characterized as a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK).

Molecular Formula C31H56NO5P
Molecular Weight 553.8 g/mol
Cat. No. B12379943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oleoxyphenethyl phosphocholin
Molecular FormulaC31H56NO5P
Molecular Weight553.8 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCOC1=CC=CC=C1CCOP(=O)([O-])OCC[N+](C)(C)C
InChIInChI=1S/C31H56NO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-27-35-31-24-21-20-23-30(31)25-28-36-38(33,34)37-29-26-32(2,3)4/h12-13,20-21,23-24H,5-11,14-19,22,25-29H2,1-4H3/b13-12-
InChIKeyGHTAHTIDMIINIL-SEYXRHQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Oleoxyphenethyl phosphocholin (Compound 1b): A Quantitatively Differentiated Antitumor Phospholipid


2-Oleoxyphenethyl phosphocholin (Compound 1b, CAS: 2170888-41-0) is a synthetic phenethyl-based antitumor phospholipid and a structural analog of edelfosine [1]. It is primarily characterized as a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) [1]. Its chemical structure comprises a phosphocholine head group linked to a phenethyl core, which is ortho-substituted with a monounsaturated oleyl (C18:1) alkyl chain [1].

2-Oleoxyphenethyl phosphocholin: Why Structural Nuance Precludes Simple In-Class Substitution


While 2-Oleoxyphenethyl phosphocholin belongs to the broader class of alkylphosphocholine antitumor lipids (ATLs), it cannot be considered interchangeable with its closest analogs, such as miltefosine, edelfosine, or saturated derivatives like Compound 1a [1]. Critical structural variations, specifically the ortho-positioning of an unsaturated oleyl chain on a phenethyl core, confer a unique pharmacological fingerprint [1]. As detailed below, these differences manifest as quantifiable and meaningful shifts in anticancer potency, cellular selectivity, and kinase inhibition profiles, making generic substitution a scientifically unsound practice that could compromise experimental outcomes and therapeutic development programs [1].

Quantitative Evidence for Selecting 2-Oleoxyphenethyl phosphocholin over Analogs


Superior Antiproliferative Potency Compared to Miltefosine in Colorectal and Lung Cancer Cell Lines

2-Oleoxyphenethyl phosphocholin (Compound 1b) demonstrates significantly superior antiproliferative activity compared to the clinically approved ATL miltefosine across a panel of cancer cell lines [1]. In HCT116 colorectal cancer cells, the IC50 of Compound 1b was 18.79 ± 2.35 µM, while miltefosine was markedly less potent at 72.83 ± 5.29 µM [1]. Similarly, in A549 lung cancer cells, Compound 1b's IC50 was 35.53 ± 2.61 µM, in stark contrast to miltefosine's IC50 of >100 µM [1].

Anticancer Potency Colorectal Cancer Lung Cancer

Divergent Kinase Selectivity: A Pure p38 MAPK Inhibitor Distinct from AKT-Inhibiting ATLs

Unlike miltefosine, which is a known inhibitor of AKT, 2-Oleoxyphenethyl phosphocholin (Compound 1b) exhibits a distinct and selective mechanism of action [1]. In HCT116 colon cancer cells, miltefosine inhibited the phosphorylation and activation of AKT but had no effect on p38 MAPK phosphorylation [1]. In direct contrast, Compound 1b did not inhibit AKT phosphorylation but triggered a time-dependent decline in the phosphorylative activation of p38 MAPK [1].

Kinase Selectivity p38 MAPK AKT

Enhanced Antiproliferative Activity in Prostate Cancer (PC3) Compared to Edelfosine

2-Oleoxyphenethyl phosphocholin (Compound 1b) demonstrates superior growth inhibition of the hormone-resistant, metastatic prostate cancer cell line PC3 compared to its structural parent, edelfosine [1]. While edelfosine achieved approximately 70.5% growth inhibition, Compound 1b, along with its close saturated analog (1a), showed growth inhibition values in the range of 85.2-99.3% [1].

Prostate Cancer PC3 Cells Edelfosine Analog

Improved In Silico Binding Score to p38 MAPK Lipid-Binding Pocket vs. Saturated Analog

In silico docking studies into the closed-end conformation of the p38 MAPK lipid-binding pocket (PDB code: 1zyj) suggest a stronger binding interaction for the unsaturated 2-Oleoxyphenethyl phosphocholin (Compound 1b) compared to its saturated analog, Compound 1a [1]. The calculated binding score for Compound 1b was -9.75 Kcal/mol, which is lower (more favorable) than the -8.82 Kcal/mol score for Compound 1a [1].

In Silico Modeling Molecular Docking Binding Affinity

Convenient Synthesis from Commercial Starting Materials

The synthesis of 2-Oleoxyphenethyl phosphocholin is practical and concise, achieved in four linear steps from commercially available starting materials [1]. This contrasts with some other phospholipid ether (PLE) syntheses, which can be multi-step procedures requiring hazardous reagents [2].

Chemical Synthesis Scalability Lead Optimization

Broad-Spectrum but Selective Cancer Cell Line Activity Profile

2-Oleoxyphenethyl phosphocholin (Compound 1b) exhibits a distinct spectrum of activity across a panel of nine cancer types, demonstrating potential against blood, lung, colon, CNS, ovary, renal, and prostate cancers, but not against skin or breast cancers [1]. This profile is consistent with the class of ortho-substituted, saturated/monounsaturated derivatives and is more defined than some broad-spectrum chemotherapeutics [1].

Cancer Selectivity Activity Spectrum Cell Panel Screening

Optimal Research & Development Scenarios for 2-Oleoxyphenethyl phosphocholin


Target Validation Studies for p38 MAPK in Colorectal and Lung Cancers

Given its superior potency against HCT116 colorectal (IC50: 18.79 µM) and A549 lung (IC50: 35.53 µM) cancer cells and its selective inhibition of p38 MAPK over AKT [1], this compound is an ideal chemical probe for validating the therapeutic role of p38 MAPK in these malignancies. It enables researchers to dissect p38-dependent signaling pathways with greater confidence and reduced confounding effects from other kinases.

Medicinal Chemistry Campaigns for Hormone-Resistant Prostate Cancer

2-Oleoxyphenethyl phosphocholin demonstrated significantly enhanced growth inhibition (up to 99.3%) of the aggressive, hormone-resistant PC3 prostate cancer cell line compared to the parent compound edelfosine (~70.5%) [1]. This makes it a compelling lead scaffold for medicinal chemists focused on optimizing novel therapies for metastatic castration-resistant prostate cancer (mCRPC).

Structural Biology and Computational Modeling of p38 MAPK Lipid-Binding Pocket

The compound's successful docking and improved in silico binding score (-9.75 Kcal/mol) to the closed-end conformation of the p38 MAPK lipid-binding pocket [1] supports its use as a tool ligand in co-crystallization studies or for calibrating computational models. This can help in the rational design of next-generation, highly selective type IV kinase inhibitors targeting this allosteric site.

CRO Synthesis and Procurement for Preclinical Development

The defined, 4-step synthesis from commercial precursors [1] streamlines the sourcing and scaling of this compound. Contract research and manufacturing organizations can leverage this efficient route for the reliable production of high-purity material needed for in vivo efficacy studies, ADME-Tox profiling, and other advanced preclinical activities, offering a competitive advantage in project timelines.

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